(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Description
(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered ring structure with distinct functional groups. The compound features:
- A pyrrolidine ring with a (2S)-configured methyl group at position 2.
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, derived from 2-methylpropan-2-yl oxycarbonyl.
- A 4-oxo (keto) group at position 4.
- A carboxylic acid moiety at position 2.
The 4-oxo group may influence ring conformation and reactivity, while the carboxylic acid enables further derivatization.
Properties
Molecular Formula |
C11H17NO5 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
NJXPSKGEDSTYJA-NSHDSACASA-N |
Isomeric SMILES |
C[C@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-oxopyrrolidine-2-carboxylic Acid
The primary synthetic step involves the introduction of the tert-butoxycarbonyl protecting group on the nitrogen atom of 4-oxopyrrolidine-2-carboxylic acid. This is typically accomplished by reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions.
- Reaction Conditions: The reaction is performed in an aqueous or organic solvent medium (e.g., ethyl acetate, dichloromethane) with a base such as sodium bicarbonate or triethylamine to maintain alkaline pH.
- Temperature: Generally carried out at 0–25 °C to control reaction rate and avoid side reactions.
- Yield: High yields (>85%) are reported for Boc protection steps.
This step is critical to protect the amine functionality during subsequent oxidation or functional group transformations.
Oxidation of Pyrrolidine Ring at C4 Position
The 4-position oxidation to introduce the keto group is achieved by selective oxidation methods:
- Oxidizing Agents: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) or other mild oxidants are employed to oxidize the 4-position without affecting the Boc group or carboxylic acid.
- Procedure: The Boc-protected intermediate is treated with the oxidant in an organic solvent such as dichloromethane or ethyl acetate at controlled temperatures.
- Outcome: The reaction yields the 4-oxopyrrolidine-2-carboxylic acid derivative with retention of stereochemistry at C2.
This oxidation step is essential to obtain the desired 4-oxo functionality while preserving the Boc protection.
Alternative Multi-Step Synthesis (Patent Method)
A patented industrial synthesis involves a multi-step sequence starting from a pyrrolidine precursor:
| Step | Description | Reagents/Conditions | Yield/Note |
|---|---|---|---|
| 1 | Reaction of starting compound with Boc anhydride under alkaline conditions | Boc anhydride, base (e.g., NaHCO3), solvent (ethyl acetate) | Boc-protected intermediate formed |
| 2 | Oxidation of intermediate with 2,2,6,6-tetramethylpiperidine oxide | TEMPO or similar oxidant, room temperature | Formation of 4-oxo derivative |
| 3 | Reaction with Grignard reagent | Grignard reagent, low temperature (-40 °C), solvent (DCM) | Functionalization step |
| 4 | Reduction of carboxylic acid to alcohol | Lithium aluminum hydride (LiAlH4), anhydrous conditions | Alcohol intermediate |
| 5 | Reaction with n-butyl lithium and p-tosyl chloride | Two-stage reaction, low temperature | Further functionalization |
| 6 | Oxidation with sodium periodate | Sodium periodate, aqueous medium | Final oxidation to target compound |
This method addresses industrial scale synthesis challenges and achieves high purity and yield of the final compound.
Deprotection and Purification
- Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or oxalyl chloride in methanol if required for further transformations.
- Purification: Typically achieved by crystallization or column chromatography on silica gel to isolate the pure product.
- Notes: Careful control of reaction conditions during deprotection is essential to avoid degradation or side reactions.
Research Findings and Analysis
- The Boc protection step is well-established and provides excellent selectivity and yield for protecting the amine group in pyrrolidine derivatives.
- Oxidation at the 4-position using TEMPO or related nitroxyl radicals is mild and preserves the stereochemical integrity of the molecule.
- The multi-step synthetic route patented for industrial production demonstrates the feasibility of large-scale preparation with good overall yields and purity.
- The compound’s stereochemistry at C2 is maintained throughout the synthesis, which is critical for its biological activity and further synthetic applications.
- Variations in reagents and conditions (e.g., choice of base, solvent, temperature) can influence yield and purity, requiring optimization for specific laboratory or industrial settings.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Yield/Remarks |
|---|---|---|---|
| Boc Protection | Boc anhydride, base (NaHCO3/TEA), solvent | 0–25 °C | >85% yield, high selectivity |
| Oxidation at C4 | TEMPO or 2,2,6,6-tetramethylpiperidine oxide | Room temp | High selectivity, preserves stereochemistry |
| Grignard Reaction | Grignard reagent, DCM | -40 °C | Functionalization step |
| Reduction (LiAlH4) | Lithium aluminum hydride | Anhydrous, RT | Conversion to alcohol intermediate |
| Functionalization | n-butyl lithium, p-tosyl chloride | Low temperature | Two-stage reaction |
| Final Oxidation | Sodium periodate | Aqueous, RT | Final product formation |
| Deprotection (optional) | TFA or oxalyl chloride in methanol | RT | Controlled removal of Boc group |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Anticancer Agents
Recent studies have indicated that derivatives of proline compounds can exhibit anticancer properties. The compound has been investigated for its role as a precursor in the synthesis of novel anticancer agents. For instance, a patent by Agios Pharmaceuticals highlights the synthesis of compounds derived from this structure that target metabolic pathways in cancer cells, potentially leading to more effective treatments for various cancers .
Enzyme Inhibitors
The compound has also been studied for its potential as an enzyme inhibitor. Research indicates that modifications of proline derivatives can inhibit specific enzymes involved in disease pathways, such as those implicated in metabolic disorders. The structural features of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid allow for selective binding to enzyme active sites, which is crucial for developing effective inhibitors .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of proline derivatives. Studies have suggested that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neuroinflammatory responses is currently under investigation .
Protein Stabilization
The compound has been utilized in biochemical research for its ability to stabilize proteins during various assays. Its structural characteristics enable it to interact favorably with protein surfaces, enhancing their stability and activity. This application is particularly valuable in enzyme assays and therapeutic protein formulations where maintaining structural integrity is critical .
Biosensor Development
In the field of biosensors, this compound has been explored as a component for immobilizing biomolecules on sensor surfaces. The compound's reactivity with amines allows for effective coupling strategies that preserve the biological activity of immobilized proteins, facilitating sensitive detection methods.
Polymer Synthesis
The compound serves as a building block in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties for specific applications, including drug delivery systems and smart materials that respond to environmental stimuli .
Coating Technologies
Research has shown that this compound can be used in coating technologies to enhance surface properties of various substrates. This includes improving biocompatibility and reducing bacterial adhesion on medical devices, which is crucial for preventing infections post-surgery .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-Hydroxyproline
- Key Differences :
- Replaces the 4-oxo group with a 4-hydroxy group , altering hydrogen-bonding capacity and acidity.
- The (4R)-hydroxy configuration affects stereochemical interactions in peptide chains.
- Similarities :
(2S,3S,4R)-2-Carboxylic Acid of 4-Isopropenyl-3-Pyrrolidineacetic Acid
- Key Differences :
- Contains an isopropenyl group at position 4 and an acetic acid side chain at position 3.
- Lacks the Boc group, leaving the amine unprotected.
- Similarities :
Pyrrolidine Derivatives with 4-Oxo Functionality
4-Oxoproline
- Key Differences :
- Lacks the Boc group and methyl substituent , making it more hydrophilic.
- The 4-oxo group is a natural post-translational modification in collagen, unlike the synthetic target compound.
Complex Heterocyclic Analogues
(4S)-2-{...}-Thiazolidine-4-Carboxylic Acid ()
- Key Differences :
- Replaces the pyrrolidine ring with a thiazolidine ring (sulfur-containing).
- Contains additional carboxy and methyl-substituted side chains , increasing molecular complexity.
- Similarities :
Physicochemical and Functional Comparisons
| Property | Target Compound | (2S,4R)-1-Boc-4-Hydroxyproline | 4-Oxoproline |
|---|---|---|---|
| Molecular Weight | ~273.3 g/mol (calculated) | ~273.3 g/mol | ~129.1 g/mol |
| Key Functional Groups | Boc, 4-oxo, carboxylic acid | Boc, 4-hydroxy, carboxylic acid | 4-oxo, carboxylic acid |
| Solubility | Likely low (Boc group increases lipophilicity) | Moderate (hydroxy group enhances polarity) | High (hydrophilic) |
| Applications | Synthetic intermediate for peptides/drugs | Peptide synthesis, collagen studies | Natural collagen modification |
Research Implications and Limitations
- Spectroscopic Analysis : The target compound’s structure could be confirmed via 1H-NMR and 13C-NMR , as demonstrated for Zygocaperoside and Isorhamnetin-3-O glycoside in .
- Data Gaps: No direct toxicity or synthetic yield data are available in the provided evidence.
- Future Directions : Comparative studies on Boc-deprotection kinetics or biological activity relative to hydroxyproline derivatives are warranted.
Biological Activity
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 277.31 g/mol. The compound features a pyrrolidine ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | This compound |
| Physical State | Solid |
| Purity | ≥ 97% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the oxopyrrolidine class, including this compound. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Key findings include:
- Cytotoxicity : The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value comparable to standard chemotherapeutic agents like cisplatin.
- Mechanism of Action : The anticancer effects are believed to be mediated through induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been tested against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Notable results include:
- Inhibition of Growth : The compound effectively inhibited the growth of resistant bacterial strains at low concentrations.
- Selectivity : It showed selective activity against Gram-positive pathogens, indicating its potential as a lead compound in antibiotic development .
Case Studies
- Study on Anticancer Properties : A study evaluated the effect of various oxopyrrolidine derivatives on A549 cells. The results indicated that compounds similar to this compound exhibited superior anticancer activity compared to other derivatives tested. The free amino group was identified as critical for enhancing cytotoxicity against cancer cells without significantly affecting non-cancerous cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of oxopyrrolidine derivatives against resistant bacterial strains. The results showed that these compounds could serve as potential alternatives to conventional antibiotics, particularly in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
